molecular formula C13H16N4 B1479844 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2097954-15-7

1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479844
CAS No.: 2097954-15-7
M. Wt: 228.29 g/mol
InChI Key: LFGCVSKOLHVSPO-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (EPT) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. EPT is a member of the pyrazinone family of compounds, which are known for their ability to interact with biological systems. EPT has several unique properties that make it an attractive molecule for scientific research, including its ability to bind to proteins and other molecules, its low toxicity, and its ability to be synthesized in a variety of ways.

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole derivatives demonstrate significant antimicrobial and antifungal activities. The synthesis of various derivatives has led to compounds showing promising activity against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus), which were studied using Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013).

Synthesis of Nitrogen Heterocycles

Efforts in synthesizing nitrogen-containing heterocycles from derivatives of this compound have been described. Compounds like pyrazole, triazole, pyridinone, and pyrimidinone derivatives have been synthesized and characterized, underlining the structural diversity and potential chemical utility of this chemical framework (Behalo & Aly, 2011).

Chelating Ligands

The compound has been utilized in the synthesis of potential chelating ligands like 7-[Pyrazol-3(5)-yl]4,5,6,7-tetrahydro-1H-indazole. These ligands were synthesized through the condensation of 2-acetylcyclohexanone and 2-acetylcyclopentanone difluoroboron complexes with dimethylformamide dimethyl acetal followed by cyclization with hydrazine hydrate, highlighting its role in complex organic syntheses (Kravtsov et al., 2009).

Heteroaryl N-1-functionalized Indazoles

The compound is also pivotal in the synthesis of novel 3-heteroaryl N-1-functionalized indazoles. This process involves palladium cross-coupling reactions of ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroarylmetallated derivatives, demonstrating the compound's versatility in creating pharmacologically interesting structures (Fraile et al., 2011).

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclooxygenase-2 (COX-2) through hydrogen bonds and π-π interactions, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with various receptors and enzymes, influencing their activity and contributing to its diverse biological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression and metabolic changes . This compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it inhibits the activity of COX-2 by forming stable complexes through hydrogen bonding and π-π interactions . This inhibition results in reduced production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that careful dosage optimization is essential for maximizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . This interaction can lead to altered pharmacokinetics and pharmacodynamics, highlighting the importance of understanding its metabolic pathways for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. Studies have shown that it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . This localization is critical for its biological effects and therapeutic potential.

Properties

IUPAC Name

1-ethyl-3-pyrazin-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-12-6-4-3-5-10(12)13(16-17)11-9-14-7-8-15-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGCVSKOLHVSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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